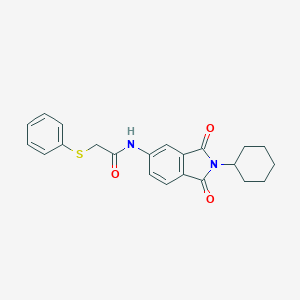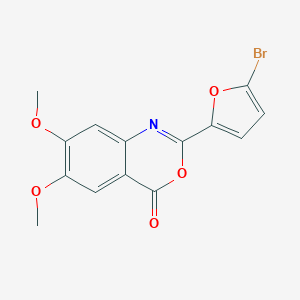![molecular formula C15H11BrClNO4 B302949 2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B302949.png)
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid, commonly known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzoic acid derivatives and is known for its strong inhibitory effects on various enzymes and proteins.
Mechanism of Action
BMB exerts its inhibitory effects by binding to the active site of the target enzyme or protein, thereby preventing its activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (formation of new blood vessels), and suppression of immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMB in lab experiments is its strong inhibitory effects on various enzymes and proteins, which makes it a useful tool for studying their functions. However, its potency and specificity can also pose a challenge in designing experiments that target specific enzymes or proteins without affecting others.
Future Directions
There are several potential future directions for research on BMB, including:
1) Further studies on its inhibitory effects on specific enzymes and proteins, and their role in various cellular processes.
2) Development of BMB-based therapies for cancer and neurodegenerative diseases.
3) Investigation of its potential applications in immunology and infectious diseases.
4) Optimization of the synthesis method for BMB to improve its yield and purity.
In conclusion, BMB is a promising chemical compound that has potential applications in various fields of medicine. Its strong inhibitory effects on enzymes and proteins make it a useful tool for studying their functions, and its potential therapeutic applications make it an attractive target for future research.
Synthesis Methods
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-2-chlorobenzoic acid to yield the final product, BMB.
Scientific Research Applications
BMB has been extensively studied for its potential applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to exhibit potent inhibitory effects on several enzymes and proteins, including proteasome, cathepsin B, and caspase-3, which are involved in various cellular processes.
properties
Product Name |
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
|---|---|
Molecular Formula |
C15H11BrClNO4 |
Molecular Weight |
384.61 g/mol |
IUPAC Name |
2-[(5-bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c1-22-13-5-2-8(16)6-11(13)14(19)18-12-4-3-9(17)7-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
InChI Key |
NWLSFIQMVJAOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302867.png)
![3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide](/img/structure/B302869.png)
![5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B302873.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302875.png)
![N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B302877.png)
![2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302878.png)
![2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302879.png)
![2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B302880.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B302881.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B302883.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B302884.png)


![2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302888.png)